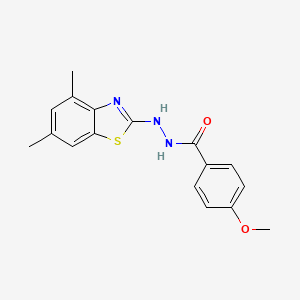![molecular formula C5H5F5OS B2403867 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one CAS No. 69531-84-6](/img/structure/B2403867.png)
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one is an organosulfur compound with the molecular formula C5H5F5OS. It is characterized by the presence of a pentafluoropropyl group attached to a sulfanyl group, which is further connected to an ethanone moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one can be synthesized through the reaction of 2,2,3,3,3-pentafluoropropylthiol with ethanoyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the pentafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one involves its interaction with various molecular targets. The pentafluoropropyl group imparts lipophilicity, enhancing its ability to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their function. The ethanone moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,3-Pentafluoropropylthiol: Shares the pentafluoropropyl group but lacks the ethanone moiety.
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]propan-2-one: Similar structure but with a propanone moiety instead of ethanone.
2,2,3,3,3-Pentafluoropropyl methyl sulfide: Contains the pentafluoropropyl group and a methyl sulfide group.
Uniqueness: 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one is unique due to the combination of the pentafluoropropyl group, sulfanyl group, and ethanone moiety. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
S-(2,2,3,3,3-pentafluoropropyl) ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5OS/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIIXGLZIWCYND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023047 |
Source


|
| Record name | S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69531-84-6 |
Source


|
| Record name | S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
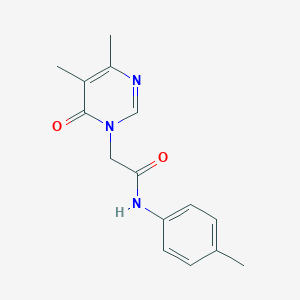
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)

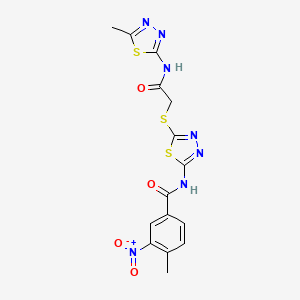
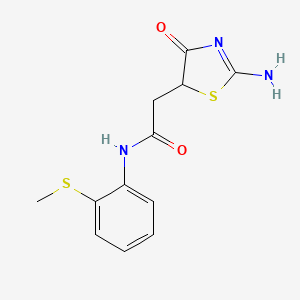
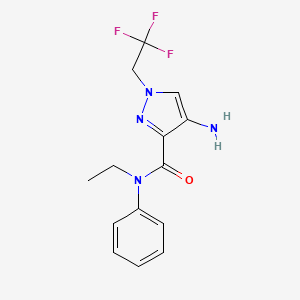
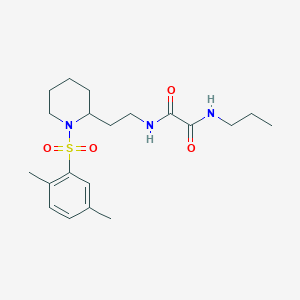
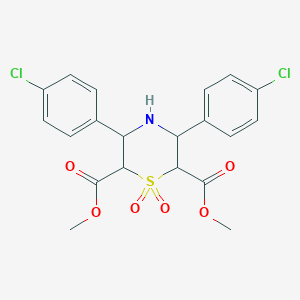
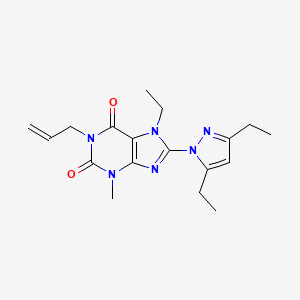

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)
![ETHYL 4-[2-(3-HYDROXYPROPYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-AMIDO]BENZOATE](/img/structure/B2403805.png)
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)
